molecular formula C16H12F3NO3 B4411144 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate

3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate

Cat. No. B4411144
M. Wt: 323.27 g/mol
InChI Key: IZAHGUYGYCSXAQ-UHFFFAOYSA-N
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Description

3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, also known as TFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFMPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 183-186°C.

Scientific Research Applications

3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of cancer and other diseases. In material science, this compound has been used as a building block for the synthesis of polymers and other materials. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and other compounds.

Mechanism of Action

The mechanism of action of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate is not well understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of cellular processes and the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the disruption of cellular processes. These effects make it a potential drug candidate for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability at high temperatures, and its ability to inhibit enzyme activity. However, its limitations include its potential toxicity and the need for specialized equipment and training to handle it safely.

Future Directions

There are several future directions for research on 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in drug discovery and material science. Additionally, further studies are needed to determine its toxicity and safety for use in humans.

properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-10(21)23-14-7-2-4-11(8-14)15(22)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHGUYGYCSXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 3-(acetyloxy)benzoic acid (9.01 g, 50.0 mmol), thionyl chloride (10 mL), 3-(trifluoromethyl)aniline (12.1 g, 75.0 mmol) and N-ethyl-N-isopropylpropane-2-amine (12.9 g, 100 mmol), and in the same manner as in Example A25(i), the title compound (16.2 g, quantitatively) was obtained as a colorless oil.
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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